2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide
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Description
2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide is a chemical compound with the CAS Number: 1862972-61-9 . It has a molecular weight of 210.2 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H13F3N2O/c1-5-4-12-3-2-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The physical form of this compound is oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Stereochemistry : Research on related trifluoromethyl compounds, such as the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, highlights the intricate stereochemistry and dynamic properties of these molecules. The study demonstrates the retention of O→Si coordination in adducts and explores the stereochemical non-rigidity through dynamic NMR spectroscopy, showcasing the complex behavior of trifluoroacetamide derivatives in chemical synthesis and analysis (Negrebetsky et al., 2008).
Chemical Reagents and Fluorination Agents
- Electrophilic Fluorinating Agents : The development of perfluoro-[N-(4-pyridyl)acetamide] as a novel site-selective electrophilic fluorinating agent illustrates the utility of fluorinated acetamide compounds in organic synthesis. This compound demonstrates effectiveness in fluorinating various substrates under mild conditions, highlighting the role of trifluoroacetamide derivatives in facilitating specific chemical transformations (Banks et al., 1996).
Biological and Medicinal Chemistry
- Antiplasmodial Properties : A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared via a Beckmann rearrangement followed by trifluoroacetylation investigated their in vitro antiplasmodial properties. This research underscores the potential of trifluoroacetamide derivatives in developing therapeutic agents against malaria, demonstrating their biological activity against Plasmodium falciparum (Mphahlele et al., 2017).
Catalysis and Chemical Transformations
- Catalysis by Lanthanide Triflates : The extraordinary effectiveness of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides to form β-amino alcohols showcases the broader applicability of fluorinated compounds in catalysis. This study highlights the high efficiency, selectivity, and regioselectivity of these catalysts in producing valuable chemical intermediates (Chini et al., 1994).
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-4-12-3-2-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOYDGIHOINXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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